Kaempferol 7-O-neohesperidoside

Description

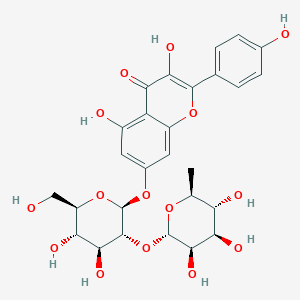

Structure

3D Structure

Properties

IUPAC Name |

7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O15/c1-9-17(31)20(34)23(37)26(38-9)42-25-21(35)18(32)15(8-28)41-27(25)39-12-6-13(30)16-14(7-12)40-24(22(36)19(16)33)10-2-4-11(29)5-3-10/h2-7,9,15,17-18,20-21,23,25-32,34-37H,8H2,1H3/t9-,15+,17-,18+,20+,21-,23+,25+,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEJXENDZTYVXDP-CSJHBIPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70938402 | |

| Record name | Kaempferol 3-O-rutinoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17353-03-6, 31921-42-3 | |

| Record name | Kaempferol 7-O-neohesperidoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17353-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kaempferol 7-neohesperidoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017353036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kaempferol-7-rhamnoglucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031921423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kaempferol 3-O-rutinoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-[[2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-3,5-dihydroxy-2-(4-hydroxyphenyl)-4H-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Kaempferol 7-O-neohesperidoside: Natural Occurrences, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Kaempferol (B1673270) 7-O-neohesperidoside, a flavonoid glycoside with significant biological potential. It details its natural sources, standardized protocols for its isolation and purification, and an analysis of its role in cellular signaling pathways.

Introduction to Kaempferol 7-O-neohesperidoside

Kaempferol 7-O-neohesperidoside is a naturally occurring flavonoid, a class of secondary metabolites abundant in the plant kingdom.[1][2] Its structure consists of a kaempferol aglycone backbone linked to a neohesperidose sugar moiety at the 7-hydroxyl position. The molecular formula for this compound is C27H30O15, with a molecular weight of 594.5 g/mol .[3][4] Flavonoids, including this specific glycoside, are of significant interest to the scientific community due to their broad spectrum of bioactive properties, such as antioxidant and anti-inflammatory effects.[5] Recent studies have highlighted its potential as a cytotoxic agent against various cancer cell lines, making it a candidate for further investigation in drug development.[6][7]

Natural Sources

Kaempferol 7-O-neohesperidoside is distributed across various plant species, with notable concentrations found in specific tissues.[3] The primary documented sources are from the Sapindaceae and Caprifoliaceae families.

Table 1: Documented Natural Sources of Kaempferol 7-O-neohesperidoside

| Plant Species | Family | Plant Part(s) | Notes |

| Litchi chinensis (Lychee) | Sapindaceae | Seeds, Pericarp | Prominently found in seeds.[6] The pericarp shows peak concentrations 62-72 days after anthesis.[3] Detectable levels are absent in the edible aril.[3] |

| Lonicera chinensis (Honeysuckle) | Caprifoliaceae | Not specified | A known natural source for extraction.[3] |

| Nicotiana species (Tobacco) | Solanaceae | Not specified | Tentatively identified for the first time in tobacco plants. |

Isolation and Purification Protocols

The isolation of Kaempferol 7-O-neohesperidoside from plant matrices is a multi-step process involving extraction and chromatographic purification. While protocols can be adapted based on the source material, the following outlines a generalized, effective methodology synthesized from established techniques for flavonoid glycoside separation.[8]

Experimental Protocol: General Isolation Procedure

Step 1: Preparation of Plant Material

-

Collection and Drying: Collect the desired plant material (e.g., Litchi chinensis seeds).

-

Drying: Shade dry the material at room temperature to prevent the degradation of thermolabile compounds.[8]

-

Grinding: Grind the dried plant material into a fine powder to increase the surface area for efficient solvent extraction.[8]

Step 2: Solvent Extraction

-

Defatting (Optional): For materials with high lipid content, such as seeds, pre-extract the powder with a non-polar solvent like hexane (B92381) to remove fats.[5]

-

Maceration or Reflux Extraction:

-

Maceration (Cold Extraction): Macerate the powdered material in a polar solvent such as methanol (B129727), ethanol, or ethyl acetate (B1210297) for an extended period (e.g., 72 hours) at room temperature.

-

Reflux (Hot Extraction): Alternatively, perform a hot extraction under reflux with a suitable solvent (e.g., 80% methanol or 96% ethanol) for a shorter duration (e.g., 3 hours per cycle, repeated three times).[5]

-

-

Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the resulting filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.[5]

Step 3: Chromatographic Purification

-

Column Chromatography:

-

Subject the crude extract to silica (B1680970) gel column chromatography.[5]

-

Elute the column with a gradient solvent system, typically a mixture of chloroform (B151607) and methanol. The polarity is gradually increased (e.g., starting from a ratio of 8:1 to 4:1, chloroform:methanol) to separate fractions based on polarity.[5]

-

-

Fraction Collection and Analysis:

-

Collect the eluted fractions sequentially.

-

Analyze the fractions using Thin Layer Chromatography (TLC) to identify those containing the target compound by comparing with a reference standard.

-

-

High-Performance Liquid Chromatography (HPLC):

Visualization: Isolation Workflow

Caption: General Workflow for Isolation and Purification.

Biological Activity and Signaling Pathways

Kaempferol 7-O-neohesperidoside has demonstrated significant cytotoxic activity against several human cancer cell lines.[6] While research into the specific signaling pathways modulated by the glycoside is emerging, extensive studies on its aglycone, kaempferol, provide critical insights into its potential mechanisms of action.

In Vitro Cytotoxicity

The compound exhibits potent anti-proliferative effects, as summarized by its half-maximal inhibitory concentration (IC50) values.

Table 2: IC50 Values of Kaempferol 7-O-neohesperidoside Against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| Hep-G2 | Liver Cancer | 0.020[6] |

| HeLa | Cervical Cancer | 0.051[6] |

| A549 | Lung Cancer | 0.53[6] |

| LAC | Lung Adenocarcinoma | 7.93[6] |

Modulation of Cellular Signaling Pathways

PI3K/AKT Pathway: The Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell cycle, proliferation, and survival.[2] Research on the related compound kaempferol 3-neohesperidoside has shown that its effects on glycogen (B147801) synthesis are mediated through the PI3K pathway.[10] The aglycone, kaempferol, has been shown to induce apoptosis in cancer cells by downregulating the PI3K/AKT pathway, which in turn affects downstream targets and can initiate the caspase cascade.[2] This suggests a likely mechanism for Kaempferol 7-O-neohesperidoside as well.

Caption: Inhibition of PI3K/AKT Pathway by Kaempferol.

Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway is crucial for cell proliferation, differentiation, and migration.[11] Dysregulation of this pathway is often implicated in tumor growth. The aglycone kaempferol has been identified as an inhibitor of this pathway, contributing to its anti-cancer effects.[11]

Caption: Inhibition of Wnt/β-catenin Pathway by Kaempferol.

Other Potential Pathways: Studies on kaempferol have also shown its ability to modulate other key pathways, including:

-

Nuclear factor erythroid 2–related factor 2 (Nrf2): Kaempferol can decrease Nrf2 levels, which may play a role in overcoming chemotherapy resistance.[11]

-

Caspase Activation: It can induce apoptosis through the activation of the caspase cascade, a central component of programmed cell death.[1][2]

Conclusion

Kaempferol 7-O-neohesperidoside is a flavonoid glycoside with well-documented natural sources and potent cytotoxic properties. The established protocols for its isolation and purification allow for the production of high-purity material for further research. While its precise mechanisms of action are still under full investigation, the known signaling pathways modulated by its aglycone, kaempferol, provide a strong foundation for future studies. This compound represents a promising candidate for development into novel therapeutic agents, particularly in the field of oncology. Further in vivo studies and clinical trials are warranted to fully elucidate its therapeutic potential.

References

- 1. Extraction of Kaempferol and Its Glycosides Using Supercritical Fluids from Plant Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy Kaempferol 7-neohesperidoside | 17353-03-6 [smolecule.com]

- 4. Kaempferol-7-O-neohesperidoside | C27H30O15 | CID 24211972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WO2006093368A1 - Manufacturing method of kaempferol - Google Patents [patents.google.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Kaempferol 7-O-neohesperidoside = 95.0 HPLC 17353-03-6 [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. informaticsjournals.co.in [informaticsjournals.co.in]

- 10. Signaling pathways of kaempferol-3-neohesperidoside in glycogen synthesis in rat soleus muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

A Technical Guide to the In Vitro Antioxidant Properties of Kaempferol 7-O-neohesperidoside

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kaempferol (B1673270) 7-O-neohesperidoside is a flavonoid glycoside found in various plants, including Litchi chinensis. As a member of the flavonoid family, it is recognized for its potential health benefits, which are largely attributed to its antioxidant activities. This technical guide provides a comprehensive overview of the in vitro antioxidant profile of Kaempferol 7-O-neohesperidoside, presenting quantitative data, detailed experimental protocols for key assays, and an examination of the underlying cellular mechanisms. This document is intended to serve as a resource for researchers and professionals involved in the fields of natural product chemistry, pharmacology, and drug development.

Quantitative Antioxidant Capacity

The antioxidant activity of Kaempferol 7-O-neohesperidoside has been quantified using several standard in vitro assays. The data, while specific for the titular compound is limited, can be contextualized by comparing it with its aglycone, Kaempferol, and other related glycosides. The following table summarizes key findings from the literature.

Table 1: Comparative Summary of In Vitro Antioxidant Activity

| Assay | Compound | Test System | IC50 Value / Activity | Reference |

| DPPH Radical Scavenging | Kaempferol 7-O-neohesperidoside | Cell-free, methanolic | IC50: 7.4 µM | [1][2] |

| Kaempferol (aglycone) | Cell-free, methanolic | IC50: 0.0043 mg/mL (~15 µM) | [3] | |

| Kaempferol-7-O-glucoside | Cell-free | Lower activity than Kaempferol | [4][5] | |

| ABTS Radical Scavenging | Kaempferol (aglycone) | Cell-free, aqueous/ethanolic | IC50: 3.70 µg/mL (~12.9 µM) | [6] |

| Kaempferol-7-O-glucoside | Cell-free | Lower activity than Kaempferol | [4][5] | |

| Ferric Reducing Antioxidant Power (FRAP) | Kaempferol (aglycone) | Cell-free, acidic buffer | Strong, concentration-dependent activity | [7] |

Note: IC50 (Half-maximal inhibitory concentration) indicates the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value corresponds to higher antioxidant potency. Data for related compounds are provided for comparative purposes where specific data for Kaempferol 7-O-neohesperidoside is not available.

Key Experimental Protocols

Reproducibility and standardization are paramount in scientific research. This section details the common methodologies used to assess the antioxidant properties of compounds like Kaempferol 7-O-neohesperidoside.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from purple to yellow, which is quantified spectrophotometrically.

Caption: A generalized workflow for the DPPH radical scavenging assay.[8]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. Antioxidants present in the sample reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic antioxidants.

Caption: A generalized workflow for the ABTS radical scavenging assay.[6][9]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH. The reduction results in the formation of an intense blue-colored complex, whose absorbance is measured at 593 nm.

Caption: A generalized workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.[10]

Cellular Mechanisms of Action: The Nrf2 Pathway

Beyond direct radical scavenging, flavonoids like Kaempferol and its glycosides can exert antioxidant effects by modulating intracellular signaling pathways that control the expression of endogenous antioxidant enzymes. The Keap1-Nrf2 pathway is a critical regulator of cellular redox homeostasis and a key target for these compounds.

Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is bound in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or inducers like Kaempferol, Keap1 is modified, releasing Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription. This leads to an increased synthesis of protective enzymes such as heme oxygenase-1 (HO-1) and superoxide (B77818) dismutase (SOD), bolstering the cell's intrinsic antioxidant defenses.

Caption: Upregulation of antioxidant enzymes via the Keap1-Nrf2 pathway by Kaempferol 7-O-neohesperidoside.

Conclusion and Future Directions

The available in vitro data demonstrates that Kaempferol 7-O-neohesperidoside is a potent antioxidant, capable of effectively scavenging free radicals.[1][2] Comparative analysis with its aglycone suggests that while glycosylation can influence antioxidant capacity, the core flavonoid structure is responsible for the activity. Furthermore, the ability of kaempferol derivatives to modulate the Nrf2 signaling pathway indicates a sophisticated, multi-pronged mechanism of action that goes beyond simple chemical quenching of radicals to enhancing the cell's own protective systems.

For drug development professionals, these findings underscore the potential of Kaempferol 7-O-neohesperidoside as a lead compound for conditions associated with oxidative stress. Future research should focus on obtaining a more complete quantitative profile using a broader range of assays (e.g., ABTS, FRAP, ORAC, cellular antioxidant assays) to allow for a more robust structure-activity relationship analysis. Additionally, in vivo studies are essential to determine its bioavailability, metabolic fate, and efficacy in preclinical models of disease.

References

- 1. Kaempferol 7-neohesperidoside - Applications - CAT N°: 34831 [bertin-bioreagent.com]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol | PLOS One [journals.plos.org]

- 6. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. e3s-conferences.org [e3s-conferences.org]

- 9. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of Kaempferol and Its Glycoside Derivatives on Antioxidant Status of HL-60 Cells Treated with Etoposide - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Inflammatory Potential of Kaempferol 7-O-neohesperidoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol (B1673270) 7-O-neohesperidoside, a flavonoid glycoside found in various medicinal and edible plants, has garnered significant scientific interest for its potential therapeutic properties, particularly its anti-inflammatory effects.[1][2] This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory mechanisms of Kaempferol 7-O-neohesperidoside and its aglycone, kaempferol. It is designed to serve as a resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visual representations of the key signaling pathways involved.

The anti-inflammatory activity of kaempferol and its glycosides is attributed to their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators.[3][4] These compounds have been shown to suppress the expression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), and to reduce the levels of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[5][6][7] The primary mechanisms of action involve the inhibition of the nuclear factor-kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathways.[3][6][8]

This document synthesizes findings from various in vitro and in vivo studies to present a detailed picture of the anti-inflammatory profile of Kaempferol 7-O-neohesperidoside and its related compounds.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative data from various studies, highlighting the inhibitory effects of Kaempferol 7-O-neohesperidoside and kaempferol on key inflammatory markers.

Table 1: In Vitro Anti-inflammatory Activity of Kaempferol and its Glycosides

| Compound | Cell Line | Inflammatory Stimulus | Measured Parameter | Concentration/Dose | % Inhibition / IC50 | Reference |

| Kaempferol | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production | 50 µM | ~98% | [9] |

| Kaempferol | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Prostaglandin E2 (PGE2) Production | 50 µM | ~98% | [9] |

| Kaempferol | Chang Liver Cells | Cytokine Mixture | iNOS Protein Level | 5 - 200 µM | Concentration-dependent decrease | [7] |

| Kaempferol | Chang Liver Cells | Cytokine Mixture | COX-2 Protein Level | 5 - 200 µM | Concentration-dependent decrease | [7] |

| Kaempferol | Mouse Skin Epidermal JB6 P+ Cells | UVB | COX-2 Protein Expression | 10 - 40 µM | Significant decrease | [10] |

| Kaempferol-7-O-glucoside | ConA-activated T cells | Concanavalin A (ConA) | T cell proliferation | 100 µM | 51.12% (at 48h), 72.05% (at 72h) | [11] |

| Kaempferol | ConA-activated T cells | Concanavalin A (ConA) | T cell proliferation | 100 µM | 86.7% (at 48h) | [11] |

| Kaempferol 7-O-neohesperidoside | A549, LAC, Hep-G2, HeLa cell lines | - | Cytotoxicity (Anticancer) | - | IC50: 0.53, 7.93, 0.020, 0.051 µM | [12] |

Table 2: In Vivo Anti-inflammatory Activity of Kaempferol

| Animal Model | Inflammatory Model | Compound | Dosage | Measured Parameter | % Reduction | Reference |

| BALB/c Mice | Lipopolysaccharide (LPS)-induced neuroinflammation | Kaempferol | 25, 50, 100 mg/kg | IL-1β, IL-6, TNF-α, MCP-1, COX-2, iNOS in brain | Significant reduction | [13] |

| Rats | Rotenone-induced Parkinson's disease model | Kaempferol | 10, 20 mg/kg | TNF-α levels in brain | 19.8%, 67.6% | [14] |

| Rats | Rotenone-induced Parkinson's disease model | Kaempferol | 10, 20 mg/kg | IL-6 levels in brain | 26.7%, 62.8% | [14] |

| Mice | Carrageenan-induced paw edema | Kaempferol | - | COX-2 expression, STAT3 and NF-κB activation | Attenuated | [15] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to provide a framework for replication and further investigation.

In Vitro Anti-inflammatory Assay in Macrophages

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 humidified atmosphere.

-

Experimental Procedure:

-

Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.

-

Pre-treat the cells with various concentrations of Kaempferol 7-O-neohesperidoside or kaempferol for 1 hour.

-

Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

-

Incubate the cells for 24 hours.

-

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): The concentration of nitrite (B80452) in the culture supernatant is measured as an indicator of NO production using the Griess reagent.

-

Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The levels of these cytokines in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Gene and Protein Expression (iNOS, COX-2):

-

RT-PCR: Total RNA is extracted from the cells, and the mRNA expression levels of iNOS and COX-2 are determined by reverse transcription-polymerase chain reaction (RT-PCR).

-

Western Blot: Cell lysates are prepared, and the protein expression levels of iNOS and COX-2 are analyzed by Western blotting using specific primary antibodies.[6][9]

-

-

Carrageenan-Induced Paw Edema in Rodents

-

Animal Model: Male Sprague-Dawley rats or ICR mice.

-

Experimental Procedure:

-

Administer Kaempferol 7-O-neohesperidoside or kaempferol orally or via intraperitoneal injection at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.

-

After a set pre-treatment time (e.g., 1 hour), induce acute inflammation by injecting a 1% solution of λ-carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[16][17]

-

The contralateral paw is injected with saline to serve as a control.[18]

-

-

Measurement of Edema:

-

Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

The percentage of inhibition of edema is calculated for each group relative to the vehicle-treated control group.

-

-

Biochemical Analysis:

Signaling Pathways

The anti-inflammatory effects of Kaempferol 7-O-neohesperidoside are mediated through the modulation of several key intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.

// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; MyD88 [label="MyD88", fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK", fillcolor="#FBBC05", fontcolor="#202124"]; IκBα [label="IκBα", fillcolor="#FBBC05", fontcolor="#202124"]; p_IκBα [label="p-IκBα", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFκB [label="NF-κB\n(p65/p50)", fillcolor="#FBBC05", fontcolor="#202124"]; NFκB_nucleus [label="NF-κB\n(p65/p50)\n(Nucleus)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammatory_Genes [label="Pro-inflammatory Genes\n(TNF-α, IL-6, iNOS, COX-2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Kaempferol [label="Kaempferol\n7-O-neohesperidoside", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges LPS -> TLR4 [label="Binds"]; TLR4 -> MyD88 [label="Activates"]; MyD88 -> IKK [label="Activates"]; IKK -> IκBα [label="Phosphorylates"]; IκBα -> p_IκBα [style=invis]; p_IκBα -> IκBα [label="Degradation", dir=back, style=dashed, color="#EA4335"]; NFκB -> IκBα [label="Bound to", dir=back, style=dashed]; p_IκBα -> NFκB [label="Releases", style=dashed, color="#34A853"]; NFκB -> NFκB_nucleus [label="Translocates"]; NFκB_nucleus -> Inflammatory_Genes [label="Induces Transcription"]; Kaempferol -> IKK [label="Inhibits", color="#EA4335", style=bold]; Kaempferol -> IκBα [label="Inhibits\nDegradation", color="#EA4335", style=bold]; Kaempferol -> NFκB_nucleus [label="Inhibits\nTranslocation", color="#EA4335", style=bold]; }

Caption: Inhibition of the NF-κB signaling pathway by Kaempferol 7-O-neohesperidoside.// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; TAK1 [label="TAK1", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; JNK [label="JNK", fillcolor="#FBBC05", fontcolor="#202124"]; p38 [label="p38", fillcolor="#FBBC05", fontcolor="#202124"]; p_ERK [label="p-ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; p_JNK [label="p-JNK", fillcolor="#34A853", fontcolor="#FFFFFF"]; p_p38 [label="p-p38", fillcolor="#34A853", fontcolor="#FFFFFF"]; AP1 [label="AP-1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammatory_Mediators [label="Inflammatory Mediators", fillcolor="#34A853", fontcolor="#FFFFFF"]; Kaempferol [label="Kaempferol\n7-O-neohesperidoside", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges LPS -> TLR4; TLR4 -> TAK1; TAK1 -> {ERK, JNK, p38} [label="Activates"]; ERK -> p_ERK; JNK -> p_JNK; p38 -> p_p38; {p_ERK, p_JNK, p_p38} -> AP1 [label="Activate"]; AP1 -> Inflammatory_Mediators [label="Induces"]; Kaempferol -> {ERK, JNK, p38} [label="Inhibits\nPhosphorylation", color="#EA4335", style=bold]; }

Caption: Modulation of the MAPK signaling pathway by Kaempferol 7-O-neohesperidoside.// Nodes Cytokine [label="Cytokine\n(e.g., IFN-γ, IL-4)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Receptor [label="Cytokine Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; JAK [label="JAK", fillcolor="#FBBC05", fontcolor="#202124"]; p_JAK [label="p-JAK", fillcolor="#34A853", fontcolor="#FFFFFF"]; STAT [label="STAT", fillcolor="#FBBC05", fontcolor="#202124"]; p_STAT [label="p-STAT", fillcolor="#34A853", fontcolor="#FFFFFF"]; STAT_dimer [label="STAT Dimer\n(Nucleus)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammatory_Genes [label="Inflammatory Gene\nExpression", fillcolor="#34A853", fontcolor="#FFFFFF"]; Kaempferol [label="Kaempferol\n7-O-neohesperidoside", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Cytokine -> Receptor [label="Binds"]; Receptor -> JAK [label="Activates"]; JAK -> p_JAK; p_JAK -> STAT [label="Phosphorylates"]; STAT -> p_STAT; p_STAT -> STAT_dimer [label="Dimerizes and\nTranslocates"]; STAT_dimer -> Inflammatory_Genes [label="Induces"]; Kaempferol -> JAK [label="Inhibits\nPhosphorylation", color="#EA4335", style=bold]; }

Caption: Interference of Kaempferol 7-O-neohesperidoside with the JAK-STAT signaling pathway.Conclusion

The available scientific evidence strongly supports the anti-inflammatory properties of Kaempferol 7-O-neohesperidoside and its aglycone, kaempferol. Their ability to inhibit the production of a wide range of inflammatory mediators through the modulation of critical signaling pathways, including NF-κB, MAPK, and JAK-STAT, underscores their potential as lead compounds for the development of novel anti-inflammatory therapeutics.[3][6] This technical guide provides a foundational resource for researchers to further explore the pharmacological activities of this promising natural compound, optimize its therapeutic application, and design future preclinical and clinical studies. Further research is warranted to fully elucidate the structure-activity relationship of kaempferol glycosides and to address aspects of bioavailability and formulation to harness their full therapeutic potential.

References

- 1. CAS 17353-03-6: Kaempferol 7-O-neohesperidoside [cymitquimica.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Kaempferol: Unveiling its anti-inflammatory properties for therapeutic innovation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Kaempferol attenuates inflammation in lipopolysaccharide-induced gallbladder epithelial cells by inhibiting the MAPK/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kaempferol 7-O-β-D-glucoside isolated from the leaves of Cudrania tricuspidata inhibits LPS-induced expression of pro-inflammatory mediators through inactivation of NF-κB, AP-1, and JAK-STAT in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The anti-inflammatory flavones quercetin and kaempferol cause inhibition of inducible nitric oxide synthase, cyclooxygenase-2 and reactive C-protein, and down-regulation of the nuclear factor kappaB pathway in Chang Liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kaempferol modulates IFN-γ induced JAK-STAT signaling pathway and ameliorates imiquimod-induced psoriasis-like skin lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Dietary Flavonoid Kaempferol Mediates Anti-Inflammatory Responses via the Src, Syk, IRAK1, and IRAK4 Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kaempferol inhibits UVB-induced COX-2 expression by suppressing Src kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Kaempferol alleviates LPS-induced neuroinflammation and BBB dysfunction in mice via inhibiting HMGB1 release and down-regulating TLR4/MyD88 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. criver.com [criver.com]

Kaempferol 7-O-neohesperidoside: A Technical Guide to its Role in Oxidative Stress Reduction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key etiological factor in a myriad of chronic and degenerative diseases. Flavonoids, a class of polyphenolic compounds ubiquitously found in plants, have garnered significant attention for their potent antioxidant properties. Among these, Kaempferol (B1673270) and its glycosidic derivatives are of particular interest. This technical guide provides an in-depth exploration of the role of a specific glycoside, Kaempferol 7-O-neohesperidoside, in the reduction of oxidative stress. While direct research on this specific compound is nascent, this paper synthesizes the extensive data available on its aglycone, kaempferol, and related glycosides to elucidate its potential mechanisms of action, relevant signaling pathways, and quantitative antioxidant capacity. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, providing detailed experimental methodologies, comparative data, and visual representations of key biological processes.

Introduction to Kaempferol 7-O-neohesperidoside and Oxidative Stress

Kaempferol is a natural flavonol that is widely distributed in a variety of plant-based foods. In its natural state, kaempferol is most commonly found as a glycoside, with one or more sugar moieties attached. Kaempferol 7-O-neohesperidoside is one such glycoside, where a neohesperidose sugar is attached to the kaempferol backbone at the 7-hydroxyl position.

Oxidative stress arises from an overabundance of ROS, which are highly reactive molecules that can damage cellular components such as DNA, proteins, and lipids. This cellular damage is implicated in the pathophysiology of numerous diseases, including cancer, cardiovascular diseases, neurodegenerative disorders, and diabetes. Antioxidants mitigate oxidative stress by neutralizing ROS, thereby preventing cellular damage. Kaempferol and its glycosides are recognized for their antioxidant capabilities, which are attributed to their chemical structure, enabling them to donate hydrogen atoms or electrons to scavenge free radicals.[1][2]

Mechanisms of Oxidative Stress Reduction

The antioxidant effects of kaempferol and its glycosides are multifaceted, involving both direct and indirect mechanisms.

Direct Radical Scavenging Activity

Kaempferol possesses hydroxyl groups and a C2-C3 double bond in its flavonoid structure, which are crucial for its ability to directly scavenge free radicals such as the superoxide (B77818) anion and hydroxyl radicals.[1][2] However, the glycosidic linkage in compounds like Kaempferol 7-O-neohesperidoside can influence this activity. Studies comparing the antioxidant capacity of kaempferol with its glycosides have generally shown that the aglycone (kaempferol) exhibits stronger in vitro radical scavenging activity.[3] This is likely due to the steric hindrance and altered electronic properties imposed by the sugar moiety.

Modulation of Cellular Signaling Pathways

Beyond direct scavenging, kaempferol exerts significant antioxidant effects by modulating key cellular signaling pathways that regulate the endogenous antioxidant defense system.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular defense against oxidative stress.[1] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like kaempferol, Nrf2 dissociates from Keap1 and translocates to the nucleus.[1][4] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression.[1] These genes encode for enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione (B108866) peroxidases (GPx).[1][2] Kaempferol has been shown to promote the nuclear translocation of Nrf2, thereby enhancing the cell's intrinsic antioxidant capacity.[1][4]

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial in regulating cellular responses to a variety of stimuli, including oxidative stress.[5] Chronic activation of JNK and p38 is often associated with pro-apoptotic and pro-inflammatory responses, while the ERK pathway is typically linked to cell survival.[6] Kaempferol has been demonstrated to modulate these pathways to confer protection against oxidative stress-induced cell death.[5][7] Specifically, kaempferol has been shown to inhibit the phosphorylation of JNK and p38, thereby downregulating downstream inflammatory and apoptotic signaling.[5]

Quantitative Data on Antioxidant Activity

The antioxidant capacity of flavonoids is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The results are often expressed as the half-maximal inhibitory concentration (IC50) or scavenging capacity (SC50), which represents the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50/SC50 value indicates a higher antioxidant activity.

While specific IC50 values for Kaempferol 7-O-neohesperidoside are not widely available in the literature, comparative studies on kaempferol and its other glycosides provide valuable insights.

| Compound | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) | Reference |

| Kaempferol | ~15 | ~5 | [8] |

| Kaempferol-7-O-glucoside | ~30 | ~10 | [8] |

| Kaempferol-3-O-rhamnoside | > 100 | > 100 | [8] |

| Kaempferol-3-O-rutinoside | > 100 | > 100 | [3] |

| Compound | DPPH Scavenging SC50 (µg/mL) | Reference |

| Kaempferol | 6.35 | [9] |

| Kaempferol 3-O-α-L-rhamnopyranoside (afzelin) | 12.45 | [9] |

| Kaempferol 7-O-α-L-rhamnopyranoside | 9.20 | [9] |

| Ascorbic Acid (Standard) | 7.50 | [9] |

These data consistently demonstrate that the aglycone, kaempferol, possesses superior direct radical scavenging activity compared to its glycosides. The type and position of the sugar moiety significantly impact the antioxidant capacity. For instance, a glucoside at the 7-O position appears to be more active than glycosides at the 3-O position.[3][8] This suggests that Kaempferol 7-O-neohesperidoside may retain a moderate level of direct antioxidant activity.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of evaluating the antioxidant potential of compounds like Kaempferol 7-O-neohesperidoside.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Protocol:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) and protect it from light.

-

Prepare a series of dilutions of the test compound (e.g., Kaempferol 7-O-neohesperidoside) and a standard antioxidant (e.g., ascorbic acid) in methanol.

-

In a 96-well microplate, add a specific volume of the test compound or standard dilutions to each well.

-

Add the DPPH working solution to each well.

-

For the control, mix the DPPH solution with methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Protocol:

-

Prepare the ABTS radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol (B145695) or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of the test compound and a standard antioxidant.

-

In a 96-well microplate, add the diluted ABTS•+ solution to each well containing the test compound or standard.

-

Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition as described for the DPPH assay.

-

Determine the IC50 value from the concentration-response curve.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment.

Protocol:

-

Culture cells (e.g., HepG2 human liver cancer cells) in a 96-well plate until confluent.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Incubate the cells with the test compound and a fluorescent probe (e.g., 2',7'-dichlorofluorescin diacetate, DCFH-DA), which becomes fluorescent upon oxidation.

-

After incubation, wash the cells to remove the excess probe and compound.

-

Induce oxidative stress by adding a radical generator (e.g., AAPH).

-

Measure the fluorescence intensity over time using a microplate reader.

-

The antioxidant activity is determined by the ability of the compound to suppress the fluorescence signal compared to the control.

Western Blot for Nrf2 Nuclear Translocation

This technique is used to detect the presence and quantity of Nrf2 in the nuclear and cytoplasmic fractions of cells.

Protocol:

-

Treat cells with the test compound for a specified time.

-

Harvest the cells and separate the cytoplasmic and nuclear fractions using a nuclear extraction kit.

-

Determine the protein concentration of each fraction using a protein assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with a primary antibody against Nrf2, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Use loading controls (e.g., β-actin for cytoplasmic fraction, Lamin B1 for nuclear fraction) to normalize the results.

Conclusion and Future Directions

Kaempferol 7-O-neohesperidoside, as a glycosidic derivative of the potent antioxidant kaempferol, holds promise as a therapeutic agent for the mitigation of oxidative stress-related diseases. While the aglycone, kaempferol, demonstrates robust direct radical scavenging activity and modulates key cellular defense pathways such as Nrf2-ARE and MAPK, the specific contributions of the 7-O-neohesperidoside moiety require further investigation. The available data on related kaempferol glycosides suggest that while direct antioxidant activity may be attenuated compared to the aglycone, the glycosidic form may have altered bioavailability and pharmacokinetic profiles that could be advantageous for in vivo applications.

Future research should focus on a number of key areas:

-

Direct Comparative Studies: Head-to-head studies comparing the antioxidant and cellular protective effects of Kaempferol 7-O-neohesperidoside with its aglycone are essential to delineate the precise role of the neohesperidose group.

-

Bioavailability and Metabolism: In vivo studies are needed to understand the absorption, distribution, metabolism, and excretion of Kaempferol 7-O-neohesperidoside. It is crucial to determine if it is absorbed intact or hydrolyzed to kaempferol in the gut.

-

In Vivo Efficacy: Preclinical studies in animal models of oxidative stress-related diseases are necessary to validate the therapeutic potential of Kaempferol 7-O-neohesperidoside.

-

Mechanism of Action: Further elucidation of the specific molecular targets and signaling pathways modulated by Kaempferol 7-O-neohesperidoside is required to fully understand its mechanism of action.

By addressing these research gaps, a clearer picture of the therapeutic potential of Kaempferol 7-O-neohesperidoside will emerge, paving the way for its potential development as a novel agent in the prevention and treatment of diseases rooted in oxidative stress.

References

- 1. Kaempferol inhibits oxidative stress and reduces macrophage pyroptosis by activating the NRF2 signaling pathway | PLOS One [journals.plos.org]

- 2. Kaempferol inhibits oxidative stress and reduces macrophage pyroptosis by activating the NRF2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Kaempferol suppresses cell metastasis via inhibition of the ERK-p38-JNK and AP-1 signaling pathways in U-2 OS human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Opposing effects of ERK and JNK-p38 MAP kinases on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kaempferol induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in MC-3 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. A New Kaempferol Glycoside with Antioxidant Activity from Chenopodium ambrosioides Growing in Egypt – Oriental Journal of Chemistry [orientjchem.org]

The intricate biosynthetic pathway of Kaempferol 7-O-neohesperidoside in plants is a multi-step enzymatic process crucial for producing this bioactive flavonoid. This technical guide provides a detailed overview of the core biosynthetic steps, the enzymes involved, and the experimental methodologies used to elucidate this pathway, tailored for researchers, scientists, and drug development professionals.

Core Biosynthesis of Kaempferol (B1673270)

The journey to Kaempferol 7-O-neohesperidoside begins with the general phenylpropanoid pathway, a central route in plant secondary metabolism. This pathway converts the amino acid L-phenylalanine into 4-coumaroyl-CoA, the primary precursor for flavonoid biosynthesis.

A series of enzymatic reactions then leads to the formation of the kaempferol aglycone. Key enzymes in this specific part of the pathway include:

-

Chalcone (B49325) Synthase (CHS): Catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

-

Chalcone Isomerase (CHI): Facilitates the stereospecific isomerization of naringenin chalcone into (2S)-naringenin.

-

Flavanone (B1672756) 3-hydroxylase (F3H): Hydroxylates (2S)-naringenin to produce dihydrokaempferol (B1209521).

-

Flavonol Synthase (FLS): Introduces a double bond into the C-ring of dihydrokaempferol to yield the flavonol, kaempferol.

The Two-Step Glycosylation to Kaempferol 7-O-neohesperidoside

The conversion of the kaempferol aglycone to its 7-O-neohesperidoside derivative is a two-step glycosylation process, each step catalyzed by a specific UDP-glycosyltransferase (UGT).

Step 1: 7-O-Glucosylation

The first step involves the transfer of a glucose moiety from UDP-glucose to the 7-hydroxyl group of kaempferol. This reaction is catalyzed by a flavonoid 7-O-glucosyltransferase . Several studies have identified and characterized UGTs with this activity from various plant species. For instance, an enzyme from Arabidopsis thaliana, AtGT-2, has been shown to glucosylate the 7-hydroxyl group of kaempferol.[1][2][3] Similarly, a UGT from sweet orange (Citrus sinensis), CsUGT76F1, also exhibits this catalytic function.[4]

Step 2: 1→2 Rhamnosylation

Following glucosylation, a rhamnose sugar is attached to the 2"-hydroxyl group of the glucose moiety of kaempferol 7-O-glucoside. This specific linkage forms the neohesperidoside disaccharide. This reaction is catalyzed by a flavonoid 1,2-rhamnosyltransferase . While specific rhamnosyltransferases acting on kaempferol 7-O-glucoside are not extensively characterized in all species, research on Citrus species has identified rhamnosyltransferases responsible for the formation of flavanone neohesperidosides.[5][6] These enzymes, such as Cm1,2RhaT from pummelo (Citrus maxima), catalyze the transfer of rhamnose from UDP-rhamnose to a 7-O-glucosylated flavanone.[5] It is highly probable that a homologous enzyme is responsible for the rhamnosylation of kaempferol 7-O-glucoside in plants that produce this compound.

Quantitative Data on Key Enzymes

The efficiency of the enzymes in the biosynthesis of Kaempferol 7-O-neohesperidoside can be described by their kinetic parameters. The following tables summarize available data for representative flavonoid 7-O-glucosyltransferases and a closely related rhamnosyltransferase.

Table 1: Kinetic Parameters of Flavonoid 7-O-Glucosyltransferases with Kaempferol as a Substrate

| Enzyme | Source Organism | Km (µM) for Kaempferol | Vmax (nmol/min/mg) | Reference |

| CsUGT76F1 | Citrus sinensis | 28.09 | Not Reported | [4] |

| NbUGT72AY1 | Nicotiana benthamiana | Not Reported | Not Reported | [7] |

Note: Complete kinetic data for all enzymes are not always available in the literature.

Table 2: Kinetic Parameters of a Representative Flavonoid 1,2-Rhamnosyltransferase

| Enzyme | Source Organism | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |

| Cm1,2RhaT | Citrus maxima | Naringenin 7-O-glucoside | Not Reported | Not Reported | [5][8] |

Note: Kinetic data for rhamnosyltransferases with kaempferol 7-O-glucoside as a substrate is limited. The data presented is for a closely related substrate, naringenin 7-O-glucoside, to illustrate typical enzyme activity.

Experimental Protocols

The identification and characterization of the enzymes involved in the biosynthesis of Kaempferol 7-O-neohesperidoside rely on a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Protocol 1: Heterologous Expression and Purification of UDP-Glycosyltransferases (UGTs)

This protocol describes a general method for producing and purifying plant UGTs in a heterologous host system, such as Escherichia coli, which is essential for in vitro characterization.

1. Gene Cloning and Vector Construction:

- Isolate total RNA from the plant tissue of interest.

- Synthesize cDNA using reverse transcriptase.

- Amplify the full-length coding sequence of the candidate UGT gene using PCR with specific primers.

- Clone the PCR product into an appropriate expression vector (e.g., pET series for E. coli) containing a purification tag (e.g., His-tag, GST-tag).

2. Heterologous Expression:

- Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

- Grow the transformed cells in a suitable medium (e.g., LB broth) at 37°C to an optimal cell density (OD600 of 0.6-0.8).

- Induce protein expression by adding an inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), and continue incubation at a lower temperature (e.g., 16-25°C) for several hours to overnight.

3. Protein Purification:

- Harvest the cells by centrifugation.

- Resuspend the cell pellet in a lysis buffer and disrupt the cells using sonication or a French press.

- Clarify the lysate by centrifugation to remove cell debris.

- Purify the recombinant protein from the supernatant using affinity chromatography corresponding to the tag used (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).

- Wash the column to remove non-specifically bound proteins.

- Elute the purified protein using an appropriate elution buffer (e.g., containing imidazole (B134444) for His-tagged proteins).

- Assess the purity and concentration of the protein using SDS-PAGE and a protein quantification assay (e.g., Bradford assay).

Protocol 2: In Vitro Enzyme Assay for UGT Activity

This protocol outlines the steps to determine the catalytic activity and substrate specificity of a purified UGT.

1. Reaction Mixture Preparation:

- Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

- The standard reaction mixture (e.g., 100 µL total volume) should contain:

- Purified UGT enzyme (e.g., 1-5 µg)

- Flavonoid substrate (e.g., kaempferol or kaempferol 7-O-glucoside) dissolved in a suitable solvent like DMSO (final concentration typically 10-100 µM).

- UDP-sugar donor (UDP-glucose or UDP-rhamnose) (final concentration typically 0.5-2 mM).

- Dithiothreitol (DTT) (optional, to maintain enzyme stability).

2. Enzymatic Reaction:

- Pre-incubate the reaction mixture without the UDP-sugar at the optimal temperature (e.g., 30-37°C) for a few minutes.

- Initiate the reaction by adding the UDP-sugar.

- Incubate the reaction for a specific period (e.g., 30-60 minutes).

- Terminate the reaction by adding a quenching agent, such as an equal volume of methanol (B129727) or acetonitrile.

3. Product Analysis:

- Centrifuge the terminated reaction mixture to precipitate the enzyme.

- Analyze the supernatant for product formation using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 3: HPLC and LC-MS Analysis of Reaction Products

This protocol provides a general framework for the separation and identification of the flavonoid glycoside products from the in vitro enzyme assay.

1. HPLC Separation:

- Column: A reversed-phase C18 column is typically used.

- Mobile Phase: A gradient elution is commonly employed using two solvents:

- Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

- Solvent B: Acetonitrile or methanol with the same concentration of acid.

- Gradient: A typical gradient might start with a low percentage of solvent B, which is gradually increased over time to elute compounds with increasing hydrophobicity.

- Detection: A Diode Array Detector (DAD) or UV-Vis detector is used to monitor the absorbance at wavelengths characteristic of flavonoids (e.g., 280 nm and 340 nm).

2. LC-MS Identification:

- For unambiguous identification, the HPLC system is coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

- Ionization: Electrospray ionization (ESI) is commonly used in either positive or negative ion mode.

- Mass Analysis:

- Full Scan MS: To determine the molecular weight of the product. The addition of a glucose moiety results in a mass increase of 162 Da, and a rhamnose moiety adds 146 Da.

- Tandem MS (MS/MS): To obtain fragmentation patterns of the product. The fragmentation will show the loss of the sugar moieties, confirming the identity of the aglycone and the attached sugars.

Visualization of Pathways and Workflows

To further clarify the complex processes involved in the biosynthesis and study of Kaempferol 7-O-neohesperidoside, the following diagrams have been generated using the DOT language.

Caption: Biosynthesis pathway of Kaempferol 7-O-neohesperidoside.

Caption: Experimental workflow for UGT characterization.

References

- 1. Structural characterization of flavonoid glycosides from leaves of wheat (Triticum aestivum L.) using LC/MS/MS profiling of the target compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Functional Characterization of a Flavonoid Glycosyltransferase in Sweet Orange (Citrus sinensis) [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. academic.oup.com [academic.oup.com]

- 7. mdpi.com [mdpi.com]

- 8. Substrate preference of citrus naringenin rhamnosyltransferases and their application to flavonoid glycoside production in fission yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Scientific Journey of Kaempferol 7-O-neohesperidoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol 7-O-neohesperidoside, a flavonoid glycoside, has emerged as a compound of significant interest within the scientific community, particularly in the fields of phytochemistry and pharmacology. This technical guide provides a comprehensive overview of its discovery, history, and key experimental findings. It is designed to serve as a detailed resource, offering insights into its isolation, characterization, and biological activities, supported by quantitative data, experimental protocols, and visual representations of its molecular interactions.

Discovery and History

The documented discovery of Kaempferol 7-O-neohesperidoside is primarily associated with its isolation from the seeds of Litchi chinensis (lychee) by Xu et al. in 2011. This study stands as a significant milestone in the exploration of this compound, providing a foundational understanding of its presence in the plant kingdom and its initial biological screening. While this marks a key point in its history, the compound has since been identified in other plant species, including tobacco plants and Sedum telephium, indicating a wider distribution than initially reported.

The structural elucidation of Kaempferol 7-O-neohesperidoside was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These analytical methods have been crucial in confirming its chemical structure, which consists of the flavonoid aglycone, kaempferol, linked to a neohesperidose sugar moiety at the 7-hydroxyl position.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C27H30O15 | PubChem |

| Molecular Weight | 594.52 g/mol | PubChem |

| Appearance | Yellow crystalline solid | N/A |

| Solubility | Slightly soluble in water; soluble in hot ethanol, ethers, and DMSO | N/A |

Biological Activities and Quantitative Data

Kaempferol 7-O-neohesperidoside has demonstrated a range of biological activities, with its cytotoxic and antioxidant properties being the most extensively studied.

Cytotoxic Activity

The compound has shown significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from key studies are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Lung Carcinoma | 0.53 | [1] |

| LAC | Lung Adenocarcinoma | 7.93 | [1] |

| Hep-G2 | Hepatocellular Carcinoma | 0.020 | [1] |

| HeLa | Cervical Carcinoma | 0.051 | [1] |

Antioxidant Activity

The antioxidant potential of Kaempferol 7-O-neohesperidoside has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

| Assay | IC50 (µM) | Reference |

| DPPH Radical Scavenging | 7.4 | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the biological activity of Kaempferol 7-O-neohesperidoside.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., A549, Hep-G2, HeLa) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of Kaempferol 7-O-neohesperidoside in DMSO. Serially dilute the stock solution with culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Antioxidant Assay (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

Protocol:

-

DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

-

Sample Preparation: Prepare a stock solution of Kaempferol 7-O-neohesperidoside in methanol. Prepare serial dilutions to obtain a range of concentrations.

-

Reaction Mixture: In a 96-well plate, add 180 µL of the DPPH solution to 20 µL of the sample solutions at different concentrations. For the control, add 20 µL of methanol instead of the sample. A standard antioxidant like ascorbic acid or Trolox should be used as a positive control.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the compound.

Signaling Pathway Modulation

The biological effects of Kaempferol 7-O-neohesperidoside are largely attributed to the activity of its aglycone, kaempferol, following enzymatic hydrolysis in the body. Kaempferol is known to modulate several key signaling pathways involved in cell proliferation, survival, and inflammation.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling pathway in regulating the cell cycle. Kaempferol has been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.

Caption: Inhibition of the PI3K/Akt pathway by Kaempferol.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation and survival. Kaempferol has been observed to modulate this pathway, often leading to cell cycle arrest and apoptosis in cancerous cells.

Caption: Modulation of the MAPK/ERK pathway by Kaempferol.

NF-κB Signaling Pathway

The NF-κB pathway plays a key role in regulating the immune response to infection and inflammation. Kaempferol has been shown to inhibit the activation of NF-κB, thereby exerting anti-inflammatory effects.

Caption: Inhibition of the NF-κB pathway by Kaempferol.

Conclusion and Future Directions

Kaempferol 7-O-neohesperidoside has demonstrated promising biological activities, particularly in the realms of anticancer and antioxidant research. This technical guide has provided a comprehensive overview of its discovery, key experimental findings, and the molecular pathways it influences. The detailed experimental protocols and visual diagrams are intended to aid researchers in their ongoing and future investigations of this compound.

Future research should focus on several key areas:

-

In vivo studies: To validate the in vitro findings and assess the compound's efficacy and safety in animal models.

-

Bioavailability and Metabolism: To understand the pharmacokinetic profile of Kaempferol 7-O-neohesperidoside and the efficiency of its conversion to the active aglycone, kaempferol.

-

Mechanism of Action: To further elucidate the specific molecular targets and signaling pathways directly modulated by the glycoside form of the compound.

-

Synergistic Effects: To explore the potential of using Kaempferol 7-O-neohesperidoside in combination with other therapeutic agents to enhance its efficacy.

The continued exploration of Kaempferol 7-O-neohesperidoside holds significant potential for the development of novel therapeutic strategies for a range of diseases.

References

Spectroscopic Profile of Kaempferol 7-O-neohesperidoside: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Kaempferol (B1673270) 7-O-neohesperidoside, a flavonoid glycoside of significant interest to researchers in drug discovery and natural product chemistry. This document collates available Ultraviolet (UV) and Nuclear Magnetic Resonance (NMR) data, outlines experimental methodologies, and presents a logical workflow for the spectroscopic analysis of such compounds.

Ultraviolet (UV) Spectroscopy

The UV spectrum of Kaempferol 7-O-neohesperidoside in methanol (B129727) exhibits two characteristic absorption maxima (λmax). These peaks are indicative of the flavonoid's chromophoric system, which is composed of two aromatic rings (A and B) conjugated with a carbonyl group.

| Solvent | λmax (nm) |

| Methanol | 269, 369[1] |

Table 1: UV Absorption Maxima of Kaempferol 7-O-neohesperidoside.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR Spectroscopy (Predicted and Comparative Data)

The ¹H-NMR spectrum of Kaempferol 7-O-neohesperidoside is expected to show signals corresponding to the aromatic protons of the kaempferol backbone and the protons of the neohesperidose sugar moiety.

-

Aromatic Region: Signals for the A and B rings of the kaempferol aglycone.

-

Anomeric Protons: Characteristic signals for the protons at the anomeric centers of the glucose and rhamnose units of the neohesperidose.

-

Sugar Protons: A complex region of overlapping signals from the other protons of the sugar moiety.

¹³C-NMR Spectroscopy (Comparative Data)

The ¹³C-NMR spectrum provides information on all carbon atoms in the molecule. Key expected signals include:

-

Carbonyl Carbon: A downfield signal for the C4 carbonyl group.

-

Aromatic Carbons: Signals for the carbons of the A and B rings.

-

Anomeric Carbons: Signals for the anomeric carbons of the glucose and rhamnose units.

-

Sugar Carbons: Signals corresponding to the remaining carbons of the neohesperidose moiety.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for flavonoid glycosides like Kaempferol 7-O-neohesperidoside.

Isolation of Kaempferol 7-O-neohesperidoside

The compound is typically isolated from plant sources, such as the seeds of Cuscuta chinensis. A general procedure involves:

-

Extraction: The plant material is extracted with a suitable solvent, such as methanol or ethanol.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on polarity.

-

Chromatography: Final purification is achieved using column chromatography techniques, such as silica (B1680970) gel chromatography or Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC).

UV Spectroscopy

-

Sample Preparation: A dilute solution of the purified compound is prepared in a UV-transparent solvent, typically methanol.

-

Data Acquisition: The UV-Vis spectrum is recorded on a spectrophotometer, typically over a range of 200-600 nm. The wavelengths of maximum absorbance (λmax) are then determined.

NMR Spectroscopy

-

Sample Preparation: A few milligrams of the purified and dried compound are dissolved in an appropriate deuterated solvent (e.g., DMSO-d6).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). A suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are typically performed to assign all proton and carbon signals unambiguously.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like Kaempferol 7-O-neohesperidoside.

A generalized workflow for the isolation and spectroscopic analysis of natural products.

References

physical and chemical properties of Kaempferol 7-O-neohesperidoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol (B1673270) 7-O-neohesperidoside is a naturally occurring flavonoid glycoside found in a variety of medicinal plants and dietary sources, including the seeds of Litchi chinensis and the fruits of Citrus reticulata.[1] As a derivative of the well-studied flavonol, kaempferol, this compound has garnered significant interest within the scientific community for its potential therapeutic applications. Kaempferol and its glycosides are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2] This technical guide provides an in-depth overview of the physical and chemical properties of Kaempferol 7-O-neohesperidoside, detailed experimental protocols for its study, and an exploration of its role in cellular signaling pathways, offering a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

A thorough understanding of the physicochemical characteristics of Kaempferol 7-O-neohesperidoside is fundamental for its extraction, purification, and formulation. The following tables summarize the key physical and chemical properties of this compound.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₂₇H₃₀O₁₅ | [3][4] |

| Molecular Weight | 594.52 g/mol | [3][4] |

| Appearance | Powder | [5] |

| Boiling Point | 934.7°C | [6] |

| Density | 1.76 g/cm³ | [6] |

| Storage Temperature | -20°C | [7] |

Spectroscopic Data

| Spectroscopic Technique | Data | Source |

| UV λmax | 269, 369 nm |

Solubility

| Solvent | Solubility | Source |

| DMSO | Soluble | [5][8] |

| Pyridine | Soluble | [8] |

| Methanol (B129727) | Soluble | [8] |

| Ethanol (B145695) | Soluble | [8] |

| Chloroform (B151607) | Soluble | [5] |

| Dichloromethane | Soluble | [5] |

| Ethyl Acetate | Soluble | [5] |

| Acetone | Soluble | [5] |

Experimental Protocols

This section details the methodologies for the isolation, purification, and analysis of Kaempferol 7-O-neohesperidoside, as well as assays to evaluate its biological activity.

Isolation and Purification from Plant Material

The following protocol provides a general procedure for the extraction and isolation of Kaempferol 7-O-neohesperidoside from plant sources.

1. Extraction:

-

Air-dry the plant material (e.g., seeds, leaves) at room temperature.

-

Grind the dried material into a fine powder.

-

Macerate the powder with 80% methanol at room temperature for 48 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.[9]

2. Purification using Column Chromatography:

-

Suspend the crude extract in water and apply it to a macroporous resin column.

-

Wash the column with water to remove sugars and other polar impurities.

-

Elute the flavonoid glycosides with a stepwise gradient of ethanol in water.

-

Monitor the fractions using thin-layer chromatography (TLC).

-

Combine the fractions containing Kaempferol 7-O-neohesperidoside and concentrate them.

-

Further purify the enriched fraction using silica (B1680970) gel column chromatography with a mobile phase of chloroform and methanol in a gradient elution (e.g., 8:1 to 4:1).[9]

-

Final purification can be achieved through preparative High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol outlines a typical HPLC method for the analytical determination of Kaempferol 7-O-neohesperidoside.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B). A typical gradient could be: 0-30 min, 10-40% A; 30-40 min, 40-60% A.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-